molecular formula C12H10N6O B023736 7-Desamine-7-hydroxy triamterene CAS No. 19152-93-3

7-Desamine-7-hydroxy triamterene

Cat. No. B023736
CAS RN: 19152-93-3
M. Wt: 254.25 g/mol
InChI Key: USTXKGPQJJRCTO-UHFFFAOYSA-N
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Description

7-Desamine-7-hydroxy triamterene is a derivative of triamterene, a diuretic drug used to prevent the body from absorbing too much salt, which can cause fluid retention. Although specific research on 7-Desamine-7-hydroxy triamterene is scarce, derivatives of triamterene have been studied for their pharmacodynamics and physicochemical properties.

Synthesis Analysis

The synthesis of triamterene derivatives involves reactions with nucleophiles under acidic or basic conditions to introduce various substituents at the 7-position, such as hydroxy groups. A study highlighted the synthesis of 7-substituted derivatives through the reaction of 7-hydroxy compounds with nucleophiles, demonstrating the versatility of this approach in modifying the triamterene molecule (Goto et al., 1991).

Molecular Structure Analysis

Molecular structure analyses of triamterene derivatives reveal detailed information on bond lengths, angles, and spatial arrangements, which are crucial for understanding the compound's chemical behavior and interaction with biological targets. Although specific data on 7-Desamine-7-hydroxy triamterene is not provided, studies on related compounds can give insights into structural considerations important for activity (Rigana et al., 2016).

Chemical Reactions and Properties

Triamterene and its derivatives participate in various chemical reactions, including condensation and hydrolysis, reflecting their reactivity and potential for chemical modification. For instance, the reaction between substituted triazines and diamines illustrates the potential for creating polymers with varying end groups, which could be analogous to modifications on triamterene molecules (Braun et al., 1996).

Physical Properties Analysis

The physical properties of triamterene derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure and the presence of functional groups. These properties are essential for the formulation and efficacy of drug compounds. A study on the physicochemical and structural properties of triamterene revealed insights into crystal forms and solvation effects (Dahl et al., 1989).

Chemical Properties Analysis

The chemical behavior of triamterene derivatives, including their reactivity and interactions with biological molecules, is a key area of study. The pharmacodynamics of basic triamterene derivatives, for example, highlight the impact of chemical modifications on biological activity and drug action (Priewer et al., 1986).

Scientific Research Applications

Enhanced Drug Delivery

The incorporation of triamterene into cucurbit[7]uril (CB[7]) has shown promising results in enhancing drug solubility and bioavailability. The formation of a hydrophilic capsule composed of two CB[7] molecules encapsulating triamterene molecules significantly improves its oral bioavailability and solubility, as demonstrated in pharmacokinetic studies in rats (Ma et al., 2013).

Spectrofluorimetric Analysis

A spectrofluorimetric method was developed to determine triamterene in various body fluids and pharmaceutical tablets. This method is characterized by its simplicity, sensitivity, and accuracy, highlighting triamterene's potential for diverse analytical applications (Attia et al., 2011).

Drug-Eluting Stents

Research on drug-eluting stents using triamterene as a model substance has provided insights into the effect of dissolution vessel geometry and medium on drug release. This study contributes to understanding the variation in drug release from drug-eluting stents in different test setups, which is vital for the development of more effective drug delivery systems (Pruessmann et al., 2019).

Pharmacokinetics and Biotransformation

Studies on the biotransformation of triamterene have revealed that its rate-limiting hydroxylation step is mediated by the CYP1A2 enzyme. This finding is crucial for understanding the pharmacokinetics of triamterene and its interaction with other drugs, potentially influencing its efficacy and safety in clinical applications (Fuhr et al., 2005).

properties

IUPAC Name

2,4-diamino-6-phenyl-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTXKGPQJJRCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172682
Record name 7-Desamine-7-hydroxy triamterene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Desamine-7-hydroxy triamterene

CAS RN

19152-93-3
Record name 2,4-Diamino-6-phenyl-7(8H)-pteridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19152-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Desamine-7-hydroxy triamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-33416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33416
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Desamine-7-hydroxy triamterene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DESAMINE-7-HYDROXY TRIAMTERENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136BXG1ICT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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